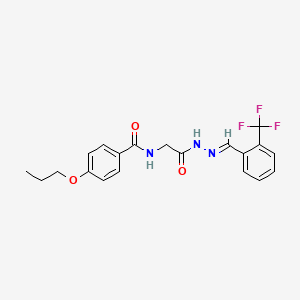
4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-2-(2-(2-メチルベンゾイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾエートは、分子式C24H21BrN2O4を持つ複雑な有機化合物です。この化合物は、その独特な構造的特性により、化学、生物学、医学を含む様々な科学研究分野で注目されています。
2. 製法
合成経路と反応条件
4-ブロモ-2-(2-(2-メチルベンゾイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾエートの合成は、通常、複数のステップを必要とします。一般的な方法には、以下のステップが含まれます。
ヒドラゾンの生成: 2-メチルベンゾイルクロリドとヒドラジン水和物を反応させて、2-メチルベンゾイルヒドラゾンを生成します。
臭素化: ヒドラゾンは、臭素または臭素化剤を使用して、目的の位置に臭素原子を導入します。
エステル化: 最後のステップでは、臭素化されたヒドラゾンを4-エトキシ安息香酸とエステル化して、目的の化合物を生成します。
工業生産方法
この化合物の工業生産方法は、その特殊な性質と限られた商業的用途のため、あまりよく記録されていません。 有機合成の一般的な原理、例えば反応条件(温度、圧力、溶媒選択)や精製技術(結晶化、クロマトグラフィー)は、適用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: This involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form 2-methylbenzoyl hydrazone.
Bromination: The hydrazone is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Esterification: The final step involves the esterification of the brominated hydrazone with 4-ethoxybenzoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvent choice) and purification techniques (crystallization, chromatography), are applicable.
化学反応の分析
反応の種類
4-ブロモ-2-(2-(2-メチルベンゾイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾエートは、以下を含む様々な化学反応を起こす可能性があります。
置換反応: 臭素原子は、適切な触媒の存在下で、他の求核剤によって置換される可能性があります。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体を生成する可能性があります。
加水分解: エステル基は、加水分解されて、対応するカルボン酸とアルコールを生成する可能性があります。
一般的な試薬と条件
置換: アセトン中のヨウ化ナトリウムなどの試薬は、ハロゲン交換反応に使用できます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
加水分解: 酸性または塩基性条件(例えば、塩酸または水酸化ナトリウム)は、加水分解を促進する可能性があります。
主要な生成物
置換: 生成物は、使用した求核剤に依存します(例えば、ヨウ化ナトリウムを使用した場合、4-ヨード誘導体)。
酸化: より高い酸化状態の酸化誘導体。
還元: より低い酸化状態の還元誘導体。
加水分解: 4-エトキシ安息香酸と対応するアルコール。
4. 科学研究における用途
4-ブロモ-2-(2-(2-メチルベンゾイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾエートは、科学研究において、いくつかの用途があります。
化学: 有機合成における試薬として、そしてより複雑な分子のビルディングブロックとして使用されています。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 潜在的な治療効果について、そして医薬品開発のリード化合物として調査されています。
産業: 新素材の開発において、そして特殊化学品の合成における中間体として使用されています。
科学的研究の応用
4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
4-ブロモ-2-(2-(2-メチルベンゾイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾエートの作用機序は、まだ完全に解明されていません。 酵素や受容体などの特定の分子標的に、その官能基を介して相互作用すると考えられています。臭素原子とヒドラゾン部分は、その結合親和性と特異性において重要な役割を果たす可能性があります。作用機序の正確な経路と関与する分子標的を解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
類似化合物
- 4-ブロモ-2-(2-(4-メチルベンゾイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾエート
- 4-ブロモ-2-(2-(3-メチルベンゾイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾエート
- 4-ブロモ-2-(2-(2-メチルベンゾイル)カルボヒドラゾノイル)フェニル 4-メトキシベンゾエート
独自性
4-ブロモ-2-(2-(2-メチルベンゾイル)カルボヒドラゾノイル)フェニル 4-エトキシベンゾエートは、その特定の置換パターンと臭素基とエトキシ基の両方の存在により、独特です。これらの構造的特徴は、その独特の化学反応性と潜在的な生物活性に貢献し、類似の化合物と区別しています。
類似化合物との比較
Similar Compounds
- 4-Bromo-2-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-Bromo-2-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
CAS番号 |
765907-75-3 |
|---|---|
分子式 |
C24H21BrN2O4 |
分子量 |
481.3 g/mol |
IUPAC名 |
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H21BrN2O4/c1-3-30-20-11-8-17(9-12-20)24(29)31-22-13-10-19(25)14-18(22)15-26-27-23(28)21-7-5-4-6-16(21)2/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+ |
InChIキー |
UFDIAQVGTZZCHB-CVKSISIWSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)

![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)


![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
